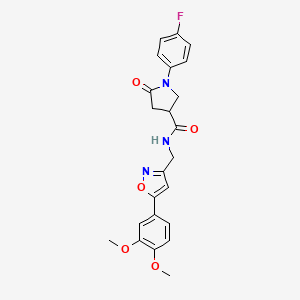![molecular formula C14H17N3O2 B2533950 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole CAS No. 505066-01-3](/img/structure/B2533950.png)
1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a nitro group and a tert-butylphenylmethyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the tert-Butylphenylmethyl Group: The tert-butylphenylmethyl group can be attached via a Friedel-Crafts alkylation reaction, where the imidazole ring is reacted with tert-butylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reagents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products:
Reduction of Nitro Group: 1-[(4-tert-butylphenyl)methyl]-4-amino-1H-imidazole.
Substitution Reactions: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-[(4-tert-butylphenyl)methyl]-4-amino-1H-imidazole: Similar structure but with an amino group instead of a nitro group.
1-[(4-tert-butylphenyl)methyl]-4-chloro-1H-imidazole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-[(4-tert-butylphenyl)methyl]-4-nitro-1H-imidazole is unique due to the presence of both a nitro group and a tert-butylphenylmethyl group, which confer distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)8-16-9-13(15-10-16)17(18)19/h4-7,9-10H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYXRHKVGQAPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2533868.png)
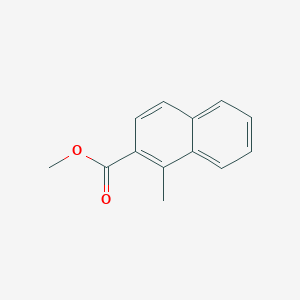
![2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline](/img/structure/B2533870.png)
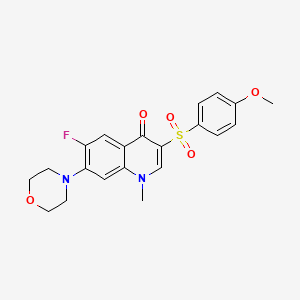
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/new.no-structure.jpg)
![N-(2H-1,3-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2533875.png)
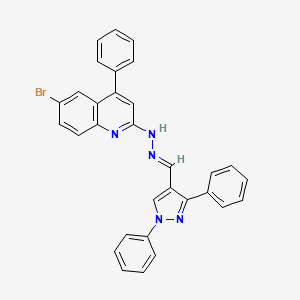
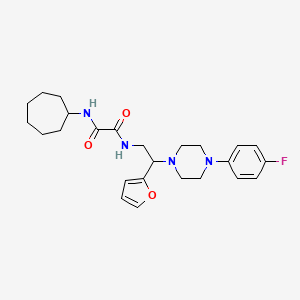
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B2533880.png)
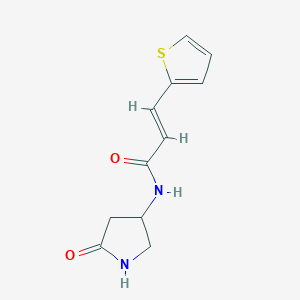
![5-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2533884.png)
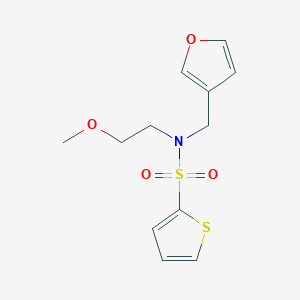
![2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2533887.png)
